6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one
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Overview
Description
6,8-Dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trichloromethyl group at the 2-position and two methyl groups at the 6 and 8 positions of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,8-dimethyl-2-aminobenzamide with trichloroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which facilitates the cyclization process to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinone derivatives.
Substitution: The trichloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6,8-dimethyl-2-(carboxymethyl)-3H-quinazolin-4-one.
Reduction: Formation of 6,8-dimethyl-2-(trichloromethyl)-1,2-dihydroquinazolin-4-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-2-(chloromethyl)-3H-quinazolin-4-one: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
6,8-Dimethyl-2-(bromomethyl)-3H-quinazolin-4-one: Similar structure but with a bromomethyl group instead of a trichloromethyl group.
6,8-Dimethyl-2-(iodomethyl)-3H-quinazolin-4-one: Similar structure but with an iodomethyl group instead of a trichloromethyl group.
Uniqueness
The presence of the trichloromethyl group in 6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable intermediates. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs with different halomethyl groups.
Properties
IUPAC Name |
6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O/c1-5-3-6(2)8-7(4-5)9(17)16-10(15-8)11(12,13)14/h3-4H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCJTTXGJSCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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